2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(21)17(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)19-12-6-7-13-19/h1-13,17H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBVGMHULTJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid typically involves the condensation of phenylacetic acid derivatives with pyrrole and phenol derivatives under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyrrole derivatives.
Scientific Research Applications
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxyacetic Acid Derivatives
2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic Acid (Compound 7)
- Molecular Formula : C₁₄H₁₆N₂O₅
- Key Features : Contains a 2-oxopyrrolidinyl acetamido linker instead of a direct pyrrole substitution.
- Activity : Exhibits AP-M inhibitory activity with 99% synthetic yield .
- Comparison : The acetamido linker may enhance hydrogen bonding with biological targets compared to the direct pyrrole substitution in the target compound.
(E)-2-(4-((3-(3,4-Dihydroxyphenyl)allyl)amino)-2-(4-methylheptaneamido)phenoxy)acetic Acid
Positional Isomers and Substitution Variants
2-(4-(1H-Pyrrol-1-yl)phenyl)acetic Acid (CAS 22048-71-1)
- Key Feature : Para-substituted pyrrole on the phenyl ring vs. ortho-substitution in the target compound.
- Impact : Para-substitution may alter molecular geometry, affecting crystal packing and hydrogen bonding patterns .
2-Phenyl-2-(1H-Pyrazol-1-yl)acetic Acid (CID 13047015)
Halogenated and Alkyl-Substituted Analogs
2-(2,4-Dichlorophenoxy)-1-(1H-Pyrazol-1-yl)ethanone
2-(3-Ethyl-2-(1H-Pyrrol-1-yl)phenyl)acetic Acid
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Effects :
- Direct pyrrole substitution (target compound) favors π-π interactions, while acetamido linkers (e.g., compound 7) enhance hydrogen bonding .
- Para-substituted analogs (CAS 22048-71-1) exhibit different spatial arrangements compared to the ortho-substituted target compound, influencing crystal packing .
Biological Activity: Halogenated derivatives (e.g., 2,4-dichlorophenoxy) are potent herbicides but may lack the target specificity of pyrrole-containing compounds . Pyrazole-substituted analogs (CID 13047015) have lower molecular weights, suggesting better pharmacokinetic profiles .
Synthetic Feasibility: High yields (e.g., 99% for compound 7) indicate robust synthetic routes for phenoxyacetic acid derivatives .
Biological Activity
Overview
2-Phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid (CAS Number: 177578-77-7) is an organic compound characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various scientific investigations.
The precise mechanism of action of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid is not fully elucidated. However, its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the pyrrole ring is significant, as pyrrole derivatives are known to exhibit various biological activities.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid have been evaluated for their anticancer potential. For instance, studies have shown that flavone acetic acid (a related compound) exhibits cytotoxic effects on human colon cancer cell lines, suggesting that structurally similar compounds could also possess anticancer properties. However, the efficacy of such compounds often varies based on concentration and treatment duration .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may exhibit activity against various microbial strains, although specific data on its efficacy and mechanisms are still under exploration.
Case Studies and Experimental Data
A study focused on related phenoxyacetic acids demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/ml) | Effectiveness |
|---|---|---|---|
| Flavone Acetic Acid | Colon Cancer | 250 | Moderate |
| 2-Phenyl-2-[2-(1H-pyrrol-1-yl)] | Not yet established | N/A | N/A |
This table illustrates that while some phenoxyacetic acids show promise, further research is needed to establish the biological activity of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid specifically.
Comparative Analysis
To understand the uniqueness of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid in comparison to similar compounds, consider the following:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy] | Pyrrole ring + Phenoxyacetic acid | Anticancer, Antimicrobial potential |
| Phenyl (1H-pyrrol-1-yl)acetic acid | Pyrrole ring | Limited studies |
| Phenyl (2-pyrrol-1-yl)acetic acid | Pyrrole ring | Limited studies |
This comparison highlights that while many compounds share structural characteristics with 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid, its unique combination of functional groups may contribute to distinct biological activities.
Q & A
Q. What are the common synthetic routes for 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 2-(1H-pyrrol-1-yl)phenol with α-bromo-2-phenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . For analogs, phenoxyacetic acid derivatives are often prepared by alkylation of phenol precursors with haloacetic acids, followed by purification via recrystallization or column chromatography .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm regiochemistry of the pyrrole and phenyl groups using and NMR. The downfield shift of the acetic acid proton (~δ 12–13 ppm) indicates carboxylic acid formation .
- HPLC/MS : Assess purity and molecular ion peaks ([M+H]⁺ or [M-H]⁻) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Verify ester/carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹) .
Q. What are the key considerations for optimizing reaction yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature Control : Gradual heating prevents decomposition of acid-sensitive pyrrole rings .
Advanced Research Questions
Q. How can crystallographic techniques resolve the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is standard for structural refinement. Key steps:
- Grow crystals via slow evaporation (solvent: ethanol/water mixtures).
- Resolve hydrogen-bonding networks using graph-set analysis to understand packing motifs .
- Validate torsional angles of the phenoxy-pyrrole linkage to confirm conformational stability .
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
- Methodological Answer :
- Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing groups) or pyrrole substituents to assess effects on target binding .
- Biological Assays : Use in vitro enzyme inhibition assays (e.g., COX-2) or cellular models (e.g., cancer cell lines) with dose-response curves (IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
Q. What strategies resolve enantiomeric mixtures in derivatives?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® OD columns with methanol/CO₂ gradients for preparative separation (e.g., as in Example 7–8, ).
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during acetic acid coupling .
Q. How to address discrepancies in reported biological activity data?
- Methodological Answer :
- Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Control for Metabolites : Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid derivatives) that may skew results .
- Cross-Study Comparison : Normalize data against reference compounds (e.g., indomethacin for anti-inflammatory studies) .
Q. What are the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Phase I Metabolism : Hydrolysis of the ester/phenoxy group (e.g., by esterases) to form 2-phenylacetic acid derivatives .
- Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites (identify via UPLC-QTOF-MS) .
Data Contradiction and Stability Analysis
Q. How to troubleshoot low reproducibility in synthesis?
- Methodological Answer :
Q. How to assess stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
